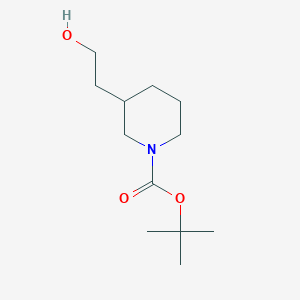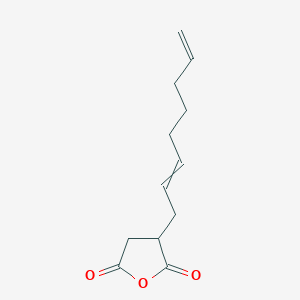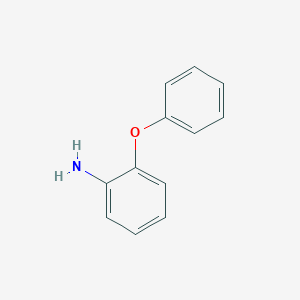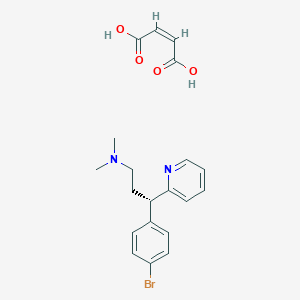
Dexbrompheniraminmaleat
Übersicht
Beschreibung
Dexbrompheniramine maleate is an antihistamine agent used for the treatment of allergic conditions such as hay fever and urticaria . It is the pharmacologically active dextrorotatory isomer of brompheniramine . This compound belongs to the alkylamine class of antihistamines and is known for its effectiveness in providing temporary relief from symptoms like sneezing, watery and itchy eyes, and runny nose due to upper respiratory allergies .
Wissenschaftliche Forschungsanwendungen
Dexbrompheniramine maleate hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Dexbrompheniramine maleate entfaltet seine Wirkung, indem es kompetitiv an den Histamin-H1-Rezeptor bindet . Diese Bindung verhindert, dass Histamin mit dem Rezeptor wechselwirkt, wodurch die Wirkung von endogenem Histamin blockiert wird. Dadurch bietet die Verbindung eine vorübergehende Linderung von den negativen Symptomen, die durch Histamin ausgelöst werden, wie Juckreiz, Vasodilatation und erhöhte Gefäßpermeabilität .
Wirkmechanismus
Target of Action
Dexbrompheniramine maleate primarily targets the histamine H1 receptor . Histamine H1 receptors are found on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . These receptors play a crucial role in allergic reactions, where they mediate the effects of histamine, a compound released by the body in response to allergens .
Mode of Action
Dexbrompheniramine maleate acts as an inverse histamine agonist . It competes with histamine for the normal H1-receptor sites on effector cells . By binding to these receptors, dexbrompheniramine maleate blocks the action of endogenous histamine, which can lead to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
In allergic reactions, an allergen interacts with and cross-links surface IgE antibodies on mast cells and basophils . This interaction leads to a complex series of events that eventually results in the release of histamine (and other chemical mediators) from the mast cell or basophil . Once released, histamine can react with local or widespread tissues through histamine receptors . Dexbrompheniramine maleate, by blocking the H1 receptors, interrupts this pathway and mitigates the effects of histamine .
Pharmacokinetics
The pharmacokinetic properties of dexbrompheniramine maleate are such that peak concentrations generally occur within 2–5 hours following oral administration . The elimination half-life is approximately 25 hours , indicating that the drug has a relatively long duration of action. These properties impact the bioavailability of the drug and determine the dosing regimen.
Result of Action
The binding of dexbrompheniramine maleate to H1 receptors leads to a reduction in the effects of histamine. This results in effective, temporary relief of allergy symptoms, including sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies .
Action Environment
The action of dexbrompheniramine maleate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and stability. For example, MAO inhibitors can increase the side effects of dexbrompheniramine . Additionally, alcohol can also increase the side effects of dexbrompheniramine . Therefore, it’s important to consider these factors when administering the drug.
Biochemische Analyse
Biochemical Properties
Dexbrompheniramine maleate competitively binds to the histamine H1-receptor . It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract .
Cellular Effects
In allergic reactions, an allergen interacts with and cross-links surface IgE antibodies on mast cells and basophils . Once the mast cell-antibody-antigen complex is formed, a complex series of events occurs that eventually leads to cell-degranulation and the release of histamine (and other chemical mediators) from the mast cell or basophil . Dexbrompheniramine maleate provides effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies .
Molecular Mechanism
Dexbrompheniramine maleate exerts its effects at the molecular level by competitively binding to the histamine H1-receptor . It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Dexbrompheniramine maleate beinhaltet die Auflösung von racemischem Brompheniramine in seine Enantiomere. Das (S)-(+)-Enantiomer wird dann mit Maleinsäure umgesetzt, um das Maleatsalz zu bilden . Die Reaktion beinhaltet typischerweise die folgenden Schritte:
Auflösung von racemischem Brompheniramine: Dieser Schritt trennt das racemische Gemisch in seine einzelnen Enantiomere.
Bildung von Maleatsalz: Das (S)-(+)-Enantiomer wird unter kontrollierten Bedingungen mit Maleinsäure umgesetzt, um Dexbrompheniramine maleate zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von Dexbrompheniramine maleate folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um eine gleichbleibende Qualität und Ausbeute des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Dexbrompheniramine maleate durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung gegen ein anderes.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von der jeweiligen Art der Reaktion und den verwendeten Reagenzien ab. So können beispielsweise Oxidationsreaktionen oxidierte Derivate von Dexbrompheniramine maleate erzeugen, während Substitutionsreaktionen zur Bildung neuer Verbindungen mit unterschiedlichen funktionellen Gruppen führen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Brompheniramine: Das racemische Gemisch, aus dem Dexbrompheniramine gewonnen wird.
Loratadin: Ein weiteres Antihistaminikum, das zur Behandlung allergischer Erkrankungen eingesetzt wird.
Hydroxyzine: Ein Antihistaminikum mit sedativen Eigenschaften, das zur Linderung von Angstzuständen und Juckreiz eingesetzt wird.
Einzigartigkeit
Dexbrompheniramine maleate ist aufgrund seiner spezifischen enantiomeren Form einzigartig, die eine wirksame Antihistamin-Aktivität mit möglicherweise weniger Nebenwirkungen im Vergleich zum racemischen Gemisch bietet . Seine Fähigkeit, eine vorübergehende Linderung einer Vielzahl allergischer Symptome zu bieten, macht es zu einer wertvollen Verbindung bei der Behandlung allergischer Erkrankungen .
Eigenschaften
IUPAC Name |
(3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGKFVAASLQVBO-DASCVMRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@H](C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047818 | |
| Record name | Dexbrompheniramine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2391-03-9 | |
| Record name | (+)-Brompheniramine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2391-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexbrompheniramine maleate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexbrompheniramine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXBROMPHENIRAMINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPA9UT29BS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


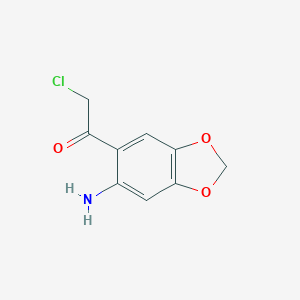
![2-[[2-[[2-[(2-Amino-3-methylpentanoyl)amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B124629.png)
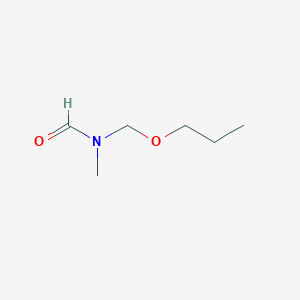
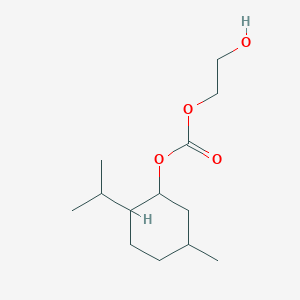
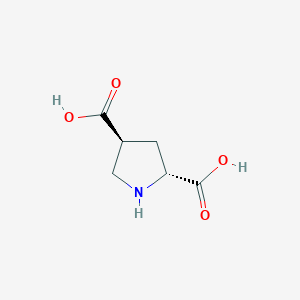


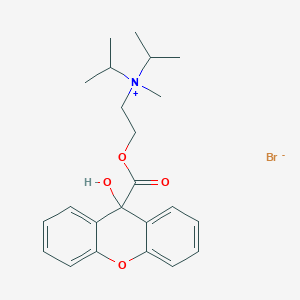
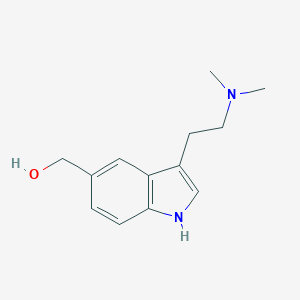
![Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B124650.png)
